4-(Phenylsulfonyl)morpholine
Overview
Description
4-(Phenylsulfonyl)morpholine is an organic compound with the molecular formula C10H13NO3S It is a morpholine derivative where the morpholine ring is substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Phenylsulfonyl)morpholine can be synthesized through the sulfonylation of morpholine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfoxide.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Phenylsulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Studied for its potential therapeutic effects against triple-negative breast cancer.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)morpholine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-[4-Morpholinyl(phenyl)methyl]morpholine
- 4-[(4-(4-Morpholinyl)-4-oxo-2-butenoyl)morpholine
- 4-(Phenylsulfanyl)pyridine
- 4-[3-(Phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one
Uniqueness
4-(Phenylsulfonyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce multiple tumor-suppressive pathways makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
4-(benzenesulfonyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKXDGJVHZGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198343 | |
Record name | Morpholine, 4-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5033-21-6 | |
Record name | 4-(Phenylsulfonyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5033-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(phenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5033-21-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(phenylsulfonyl)morpholine derivatives promising candidates for treating Triple-Negative Breast Cancer (TNBC)?
A1: Research suggests that certain derivatives, like GL24, exhibit potent anti-cancer activity specifically against TNBC cells. [] This compound triggers endoplasmic reticulum (ER) stress, leading to the activation of multiple tumor-suppressive pathways. [] These pathways include the unfolded protein response (UPR), p53 pathway, G2/M checkpoint regulation, and suppression of E2F targets. [] This multi-pathway modulation ultimately results in cell cycle arrest and apoptosis in TNBC cells. [] This mechanism positions GL24 as a potential therapeutic option for this aggressive cancer subtype. You can find more information about this research here: .
Q2: Beyond TNBC, what other therapeutic potential do this compound derivatives hold?
A2: Studies show that these compounds demonstrate promising antimicrobial activity. [] Specifically, some derivatives exhibit inhibitory effects against both bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida metapsilosis. [] This broad-spectrum activity highlights their potential for development into novel antimicrobial agents. Learn more about the specific derivatives and their activity profiles here: .
Q3: How does the structure of this compound relate to its observed biological activity?
A3: While the core structure of this compound provides a foundation, research emphasizes the significance of substituent modifications on the phenyl ring. [] Introducing groups like methyl, methoxy, bromine, or chlorine at the para position influences the compound's interaction with biological targets, ultimately affecting its potency and spectrum of activity. [] Understanding these structure-activity relationships is crucial for designing derivatives with improved efficacy and specificity.
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